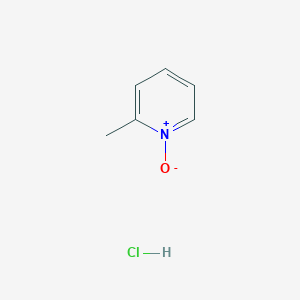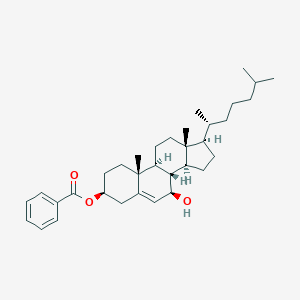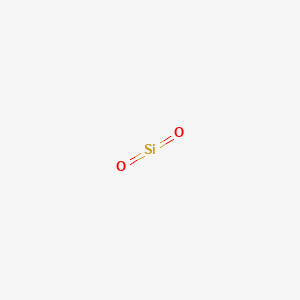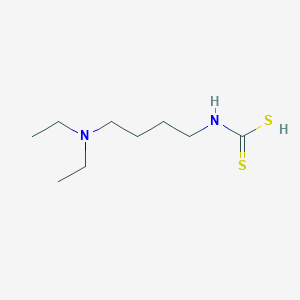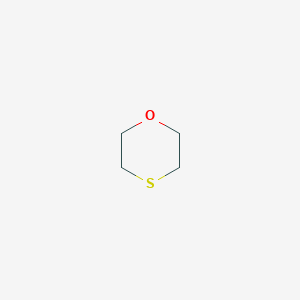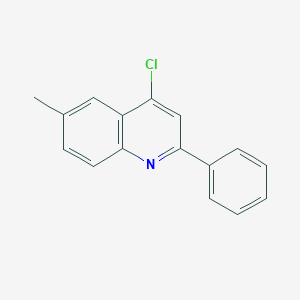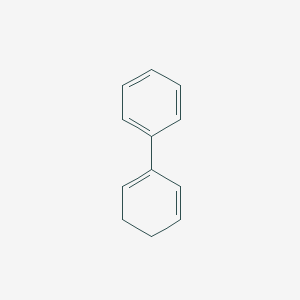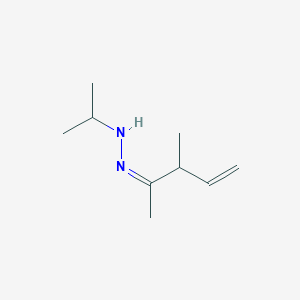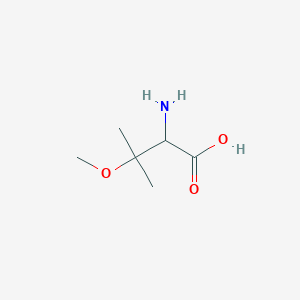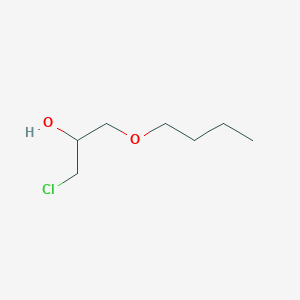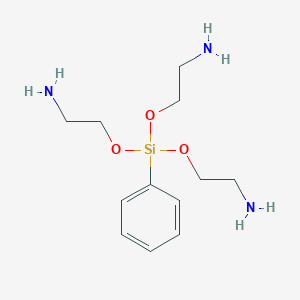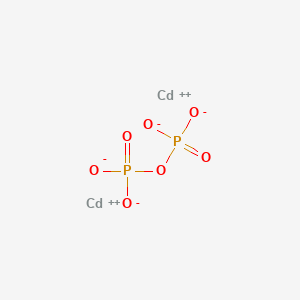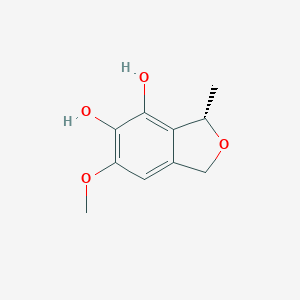
Curvulol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Curvulol is a natural compound that is found in the fungal strain Curvularia lunata. It has been the subject of much research due to its potential pharmaceutical applications. Curvulol has been found to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
Curvulol's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the signaling pathway NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
Curvulol has been found to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of curvulol for lab experiments is that it is a natural compound, which means it is less likely to have toxic side effects than synthetic compounds. Additionally, curvulol is relatively easy to synthesize, which makes it more accessible for research. However, one limitation of curvulol for lab experiments is that it is not very water-soluble, which can make it difficult to administer to cells or animals.
Zukünftige Richtungen
There are several future directions for research on curvulol. One direction is to further investigate its mechanism of action, particularly its effects on specific enzymes and signaling pathways. Another direction is to explore its potential as a treatment for specific diseases, such as Alzheimer's and cancer. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of curvulol.
Synthesemethoden
Curvulol is synthesized through the fermentation of the fungal strain Curvularia lunata. The fungus is grown in a culture medium, and the curvulol is extracted from the mycelium and filtrate. The synthesis process can be optimized by adjusting the culture conditions, such as temperature, pH, and nutrient availability.
Wissenschaftliche Forschungsanwendungen
Curvulol has been found to possess several biological activities that make it a promising candidate for pharmaceutical applications. Its antioxidant properties make it a potential treatment for oxidative stress-related diseases, such as Alzheimer's and Parkinson's. Its anti-inflammatory properties make it a potential treatment for inflammatory diseases, such as arthritis. Its anticancer properties make it a potential treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
15817-76-2 |
|---|---|
Produktname |
Curvulol |
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
(3S)-6-methoxy-3-methyl-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C10H12O4/c1-5-8-6(4-14-5)3-7(13-2)9(11)10(8)12/h3,5,11-12H,4H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
HKKIPBZGPPCEMB-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@H]1C2=C(C(=C(C=C2CO1)OC)O)O |
SMILES |
CC1C2=C(C(=C(C=C2CO1)OC)O)O |
Kanonische SMILES |
CC1C2=C(C(=C(C=C2CO1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
